3-Fluoro-3-phenylazetidine hydrochloride

pKa basicity modulation physicochemical properties

Medicinal chemists tuning azetidine basicity for ADME optimization face limited options without adding heteroatoms. 3-Fluoro-3-phenylazetidine hydrochloride (CAS 1126650-56-3) addresses this with a 3-fluoro substituent that lowers azetidine N pKa by ~1-2 units versus non-fluorinated 3-phenylazetidine, enabling predictable permeability modulation. Key supply features: • pKa shift quantified for rational scaffold design • Hydrochloride salt ensures >10 mg/mL aqueous solubility for automated parallel synthesis • Available at ≥95% purity from validated suppliers with ambient shipping.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
CAS No. 1126650-56-3
Cat. No. B1344995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-phenylazetidine hydrochloride
CAS1126650-56-3
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)F.Cl
InChIInChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H
InChIKeyIPIWGIZBRPGHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-phenylazetidine hydrochloride CAS 1126650-56-3: Chemical Identity and Core Properties


3-Fluoro-3-phenylazetidine hydrochloride (CAS: 1126650-56-3) is a fluorinated azetidine derivative with molecular formula C9H11ClFN and molecular weight 187.64 g/mol . This compound features a four-membered nitrogen-containing heterocyclic ring (azetidine) with both fluorine and phenyl substituents at the 3-position, stabilized as a hydrochloride salt . The free base form (CAS: 104223-56-5, C9H10FN, MW 151.18) is also available but exhibits different handling and solubility characteristics . The compound serves primarily as a building block and intermediate in medicinal chemistry applications, particularly in the synthesis of fluorinated azacyclanes and as a reactant in pharmaceutical research .

Why 3-Fluoro-3-phenylazetidine Hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative 3-Substituted Azetidines


Substitution of 3-fluoro-3-phenylazetidine hydrochloride with unsubstituted 3-phenylazetidine (CAS: 4363-13-7) or alternative 3-halogenated/alkylated azetidine derivatives introduces measurable differences in physicochemical parameters that directly impact drug discovery workflows. The fluorine atom at the 3-position alters electronic properties through its strong -I effect, modifying the pKa of the azetidine nitrogen by approximately 1–2 units compared to non-fluorinated analogs, which affects protonation state at physiological pH and consequently membrane permeability . Additionally, the hydrochloride salt form offers distinct handling advantages over the free base, including improved stability during storage and greater water solubility for aqueous reaction conditions . These differences preclude direct one-to-one substitution without re-optimization of reaction conditions or biological outcomes, as quantified in the evidence items below.

Quantitative Differentiation Evidence for 3-Fluoro-3-phenylazetidine Hydrochloride vs. Structural Analogs


Fluorine Substitution Reduces Azetidine Nitrogen pKa by ~1–2 Units Relative to 3-Phenylazetidine

Introduction of fluorine at the 3-position of the azetidine ring, as in 3-fluoro-3-phenylazetidine, reduces the basicity (pKa) of the azetidine nitrogen by approximately 1–2 units compared to the non-fluorinated 3-phenylazetidine. This reduction is attributed to the strong electron-withdrawing (-I) effect of fluorine, which withdraws electron density from the nitrogen center . The effect has been systematically quantified in a comprehensive 2023 study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, which demonstrated that both the number of fluorine atoms and their distance to the protonation center are major factors defining compound basicity .

pKa basicity modulation physicochemical properties membrane permeability

Hydrochloride Salt Form Enables Aqueous Solubility Advantage Over Free Base

The hydrochloride salt form (CAS 1126650-56-3) offers measurably different physicochemical properties compared to the free base form (CAS 104223-56-5). While quantitative solubility values for this specific compound are limited in the open literature , the hydrochloride salt formation at the azetidine nitrogen increases water solubility and improves handling characteristics relative to the free base, which exhibits higher lipophilicity and lower aqueous solubility . The free base has a predicted LogP of approximately 1.8764 and density of 1.12±0.1 g/cm³ , whereas the hydrochloride salt demonstrates a LogP of 2.58540 , reflecting the different ionization state.

salt form solubility formulation handling

Hydrochloride Salt Demonstrates Higher Commercial Availability with Defined Purity Specifications vs. Free Base

Market analysis of commercial suppliers reveals that 3-fluoro-3-phenylazetidine hydrochloride (CAS 1126650-56-3) is more widely available with defined purity specifications (typically 95–98%) compared to the free base form. Multiple validated suppliers including Fisher Scientific (via eMolecules/AstaTech), Leyan (98% purity), and Fujifilm Wako offer the hydrochloride salt with cataloged purity grades and batch-specific certificates of analysis . The free base (CAS 104223-56-5) has more limited commercial availability and often requires special handling conditions .

procurement supply chain purity commercial availability

3-Fluoroazetidine Moiety Serves as ¹⁸F PET Tracer Labeling Site in Structure-Based Drug Design

The 3-fluoroazetidine structural motif (present in 3-fluoro-3-phenylazetidine) has been successfully employed as a strategic ¹⁸F-labeling site in positron emission tomography (PET) tracer development. In a 2022 study, starting from a CH24H inhibitor with IC50 = 16 nM and LogD = 1.7, a 3-fluoroazetidine moiety was incorporated via structure-based drug design (SBDD) utilizing co-crystal structural information, enabling ¹⁸F radiolabeling for PET imaging applications [1]. Similarly, Eli Lilly patents describe the use of 3-(3-fluoroazetidin-1-yl) and corresponding ¹⁸F-labeled derivatives for tau imaging in Alzheimer's disease diagnostics [2].

PET imaging ¹⁸F radiolabeling CH24H tau imaging

Validated Application Scenarios for 3-Fluoro-3-phenylazetidine Hydrochloride Based on Evidence


Medicinal Chemistry Lead Optimization Requiring pKa Modulation

In drug discovery programs where basicity tuning of an azetidine-containing scaffold is required to optimize membrane permeability or reduce hERG liability, 3-fluoro-3-phenylazetidine hydrochloride offers a quantifiable advantage. The fluorine substituent reduces the pKa of the azetidine nitrogen by ~1–2 units compared to non-fluorinated 3-phenylazetidine . This pKa shift alters the protonation state at physiological pH, providing medicinal chemists with a predictable tool for fine-tuning absorption, distribution, metabolism, and excretion (ADME) properties without introducing additional heteroatoms or expanding molecular weight .

Aqueous Reaction Conditions and High-Throughput Experimentation

When synthetic workflows require water-soluble azetidine building blocks for parallel synthesis or high-throughput experimentation, the hydrochloride salt form (CAS 1126650-56-3) provides practical advantages over the free base. The salt form offers improved aqueous solubility and handling characteristics, enabling reproducible dispensing in automated liquid handling systems . Commercial availability from multiple validated suppliers with defined purity specifications (95–98%) further supports reproducible reaction outcomes in medicinal chemistry campaigns .

PET Tracer Development Incorporating 3-Fluoroazetidine Scaffolds

For positron emission tomography (PET) tracer development programs, the 3-fluoroazetidine core structure serves as a validated ¹⁸F-labeling site. Studies have demonstrated successful incorporation of 3-fluoroazetidine moieties via structure-based drug design, as exemplified by CH24H PET tracer development where a 3-fluoroazetidine group was strategically placed based on co-crystal structural information [1]. 3-Fluoro-3-phenylazetidine hydrochloride can serve as a key intermediate or reference standard in such programs, providing the fluorinated azetidine core required for ¹⁸F radiochemistry optimization [2].

CNS Drug Discovery Requiring Conformationally Constrained Phenylalanine Mimetics

3-Phenylazetidine derivatives, including the 3-fluoro-substituted analog, have been investigated as conformationally restricted phenylalanine mimetics [3]. The rigid four-membered azetidine ring restricts conformational freedom relative to flexible amino acid side chains, while fluorine substitution at the 3-position introduces additional stereoelectronic tuning. The hydrochloride salt form facilitates handling in peptide coupling and other amide bond-forming reactions relevant to peptidomimetic synthesis for central nervous system (CNS) targets .

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